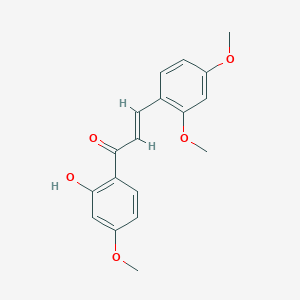

2'-Hydroxy-2,4,4'-trimethoxychalcone

Description

General Overview of Chalcone (B49325) Chemical Structures and Their Significance in Chemical Biology

Chalcones are a class of organic compounds that form the central core of many biologically important molecules. researchgate.net They are characterized by an open-chain flavonoid structure in which two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.net This basic scaffold, 1,3-diaryl-2-propen-1-one, is a precursor in the biosynthesis of flavonoids and isoflavonoids in plants. nih.gov The inherent reactivity of the enone moiety, coupled with the diverse substitution patterns possible on the two aromatic rings, imparts a wide range of biological activities to these compounds. researchgate.netmdpi.com Consequently, chalcones have garnered significant attention in medicinal chemistry and are considered privileged structures for drug discovery. mdpi.com

Specific Focus on 2'-Hydroxy-2,4,4'-trimethoxychalcone: Nomenclature, Classification, and Research Context

This compound is a specific methoxy-substituted derivative of the basic chalcone structure. Its systematic IUPAC name is (E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. nih.gov It is classified as a hydroxychalcone, a subgroup of chalcones that has demonstrated a variety of biological activities, including antioxidant and anti-inflammatory properties. mdpi.comnih.gov The research context for this particular compound lies within the broader investigation of how hydroxyl and methoxyl substitutions on the chalcone scaffold influence its chemical properties and biological potential.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one nih.gov |

| Molecular Formula | C18H18O5 nih.gov |

| Molecular Weight | 314.33 g/mol sigmaaldrich.com |

| CAS Number | 3420-72-2 sigmaaldrich.com |

| PubChem CID | 5904747 nih.gov |

Methodological Approaches for Structural Elucidation and Confirmation of this compound in Academic Investigations

The structural confirmation of this compound in research is primarily achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are fundamental tools for the structural analysis of chalcones. For compounds with a similar 2'-hydroxychalcone (B22705) framework, the ¹H-NMR spectrum typically reveals a characteristic downfield signal for the 2'-hydroxyl proton, which is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group. researchgate.net The protons of the α,β-unsaturated system give rise to distinct doublets with coupling constants indicative of the trans configuration of the double bond. ufms.br The signals for the methoxy (B1213986) groups appear as sharp singlets in the upfield region of the spectrum. ufms.br

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. In the mass spectrum of this compound, the molecular ion peak [M+H]⁺ is observed at an m/z corresponding to its molecular weight. nih.govmassbank.eu Further fragmentation analysis (MS/MS) provides insights into the structural components of the molecule, with characteristic fragments arising from the cleavage of the chalcone backbone and the loss of substituent groups. nih.govmassbank.eu

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

| ¹³C NMR | Data available on PubChem, indicating the carbon framework. nih.gov |

| Mass Spectrometry (GC-MS) | Spectrum available, providing fragmentation patterns. nih.gov |

| Mass Spectrometry (MS/MS) | Precursor [M-H]⁻ at m/z 313.1081 and [M+H]⁺ at m/z 315.1227 have been observed, with characteristic fragment ions. nih.govnih.gov |

| LC-MS | Data from multiple experiments are available, showing the precursor ion and its fragments. nih.gov |

Current Research Landscape and Outstanding Questions Pertaining to this compound

The current research landscape for hydroxychalcones, including this compound, is largely focused on the exploration of their biological activities. Studies on structurally similar compounds suggest that the presence and position of hydroxyl and methoxy groups significantly influence their antioxidant, anti-inflammatory, and potential anticancer properties. mdpi.comresearchgate.net

Detailed Research Findings: Research on various 2'-hydroxychalcones has demonstrated their potential as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease research. nih.gov The synthesis of a range of 2'-hydroxychalcones is often achieved through the Claisen-Schmidt condensation reaction. nih.govufms.br The biological evaluation of these synthesized compounds is a common research objective. nih.govresearchgate.net

Outstanding Questions: While the synthesis and some biological activities of related hydroxychalcones have been explored, there are several outstanding questions specifically for this compound:

Detailed Mechanism of Action: The precise molecular targets and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated.

Potential for Further Chemical Modification: The potential for this compound to serve as a lead structure for the development of more potent and selective derivatives remains an area for future investigation.

In-depth Pharmacological Profile: A more thorough investigation into the full pharmacological profile of this compound is required to assess its potential for further development.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIPWOFLPVWZDX-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345743 | |

| Record name | (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84426-23-3 | |

| Record name | (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 2,4,4 Trimethoxychalcone

Established Synthetic Pathways for 2'-Hydroxy-2,4,4'-trimethoxychalcone

The synthesis of this compound and related chalcones is predominantly achieved through well-documented condensation reactions. These methods provide reliable routes to the core chalcone (B49325) structure.

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is the most widely employed method for synthesizing chalcones, including 2'-hydroxy derivatives. researchgate.netrasayanjournal.co.in This base-catalyzed reaction involves the aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form the characteristic α,β-unsaturated ketone structure of a chalcone. scispace.comanalis.com.my

For the specific synthesis of this compound, the reaction would typically involve the condensation of 2'-hydroxy-4',4-dimethoxyacetophenone with 2-methoxybenzaldehyde. The general mechanism begins with the abstraction of an α-proton from the acetophenone by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). researchgate.netanalis.com.my This generates a reactive enolate ion. The subsequent step is a nucleophilic attack of this enolate on the carbonyl carbon of the benzaldehyde, leading to a β-hydroxy ketone intermediate, which then readily dehydrates to yield the final chalcone. ajrconline.org

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcone derivatives by simply varying the substituents on the starting acetophenone and benzaldehyde reactants. rasayanjournal.co.in

Exploration of Alternative Synthetic Strategies

While Claisen-Schmidt condensation is the conventional route, other strategies have been explored for chalcone synthesis. rasayanjournal.co.in These methods can offer advantages in terms of yield, purity, or reaction conditions.

Wittig Reaction: This reaction provides an alternative for forming the α,β-double bond. A 2-hydroxy-3,4,6-trimethoxybenzaldehyde (B13351470) was successfully used in a Wittig reaction with a suitable phosphonium (B103445) ylide to produce a trimethoxychalcone in an 85% yield. ccspublishing.org.cn This demonstrates the applicability of the Wittig reaction in synthesizing complex chalcone structures.

Microwave and Ultrasound-Assisted Synthesis: To enhance reaction rates and yields, modern techniques such as microwave irradiation and ultrasound assistance have been applied to the Claisen-Schmidt condensation. rasayanjournal.co.innih.govekb.eg Ultrasound-assisted reactions for synthesizing 2'-hydroxy-chalcone derivatives have been shown to proceed efficiently at lower temperatures (30-35°C) over a few hours. nih.gov Microwave-assisted synthesis is also noted for its efficiency, often leading to shorter reaction times and improved yields. researchgate.net

Photo-Fries Rearrangement: For the synthesis of 2-hydroxy substituted chalcones, the Photo-Fries rearrangement of phenyl-cinnamates offers another pathway. ekb.eg

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target chalcone. researchgate.net Studies on the synthesis of 2'-hydroxy chalcones have identified several key factors that significantly influence the reaction outcome. researchgate.netajrconline.org

The choice of catalyst, solvent, temperature, and reaction time are all critical variables. For instance, sodium hydroxide has been identified as a more effective catalyst compared to others like calcium hydroxide or magnesium hydroxide. researchgate.netajrconline.org Isopropyl alcohol has proven to be a superior solvent over methanol, ethanol, or acetonitrile (B52724) for certain 2'-hydroxy chalcone syntheses. researchgate.netajrconline.org Temperature control is also vital, as lower temperatures (e.g., 0°C) can lead to better yields and higher purity by minimizing side reactions. researchgate.netajrconline.org A statistical approach using mixture design has been successfully employed to optimize these conditions, achieving experimental yields as high as 95.55% for a model 2'-hydroxy chalcone. researchgate.netajrconline.org

Table 1: Optimized Reaction Conditions for 2'-Hydroxy Chalcone Synthesis

| Parameter | Optimized Condition | Rationale / Finding | Source(s) |

|---|---|---|---|

| Catalyst | Sodium Hydroxide (NaOH) | Demonstrated the best catalytic activity compared to LiOH, Ca(OH)₂, and Mg(OH)₂. | researchgate.net, ajrconline.org |

| Solvent | Isopropyl Alcohol (IPA) | Proved to be a better solvent than methanol, ethanol, acetonitrile, and others. | researchgate.netajrconline.org |

| Temperature | 0°C | Lower temperature was found to have a drastic positive effect on product yield and purity. | researchgate.net, ajrconline.org |

| Reaction Time | ~4 hours | Further stirring beyond this point was not significantly effective in increasing yield. | researchgate.net, ajrconline.org |

This data is based on the optimization of a general 2'-hydroxy chalcone synthesis and provides a strong starting point for the specific synthesis of this compound.

Purity Enhancement Techniques for Synthetic Batches

After synthesis, purification of the crude product is essential. The most common and effective method for purifying chalcones is recrystallization. chemicalbook.com This technique effectively removes minor by-products from the reaction, such as ketol and Michael addition products. researchgate.net The choice of solvent is critical for successful recrystallization, with dilute ethanol being a frequently used solvent system for crystalline chalcones. chemicalbook.com The purity of the final product is typically confirmed using analytical techniques such as elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. researchgate.net

Design and Synthesis of Novel this compound Analogues and Derivatives

The chalcone scaffold is a "privileged structure" in medicinal chemistry, making the design and synthesis of novel analogues an active area of research. nih.gov The synthesis of these new derivatives generally follows the robust Claisen-Schmidt condensation pathway, utilizing a diverse range of substituted starting materials. researcher.life

A study focused on developing antioxidant and lipoxygenase inhibitors involved the synthesis of a series of 2'-hydroxy-chalcones with varied substituents on both aromatic rings. nih.gov This highlights the strategic approach of using different commercially available or synthesized 2'-hydroxy-acetophenones and benzaldehydes to create a library of novel compounds. nih.gov For example, a chalcone bearing three methoxy (B1213986) groups on the B-ring was synthesized and showed promising biological activity. nih.gov

Strategies for Structural Modification and Substituent Variation

Structural modification strategies for creating novel chalcone analogues are diverse and aim to explore the structure-activity relationship. nih.govresearchgate.net

Key strategies include:

Varying Aromatic Ring Substituents: A primary strategy involves altering the number and position of substituents, particularly electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) groups, on both the A and B aromatic rings. mdpi.com Studies have shown that the presence of these groups can be crucial for biological activity. nih.govresearchgate.net

Modification of the α,β-Unsaturated Ketone: The α,β-unsaturated ketone moiety is a key feature of chalcones. Modifications such as catalytic hydrogenation or hydride reduction can be performed, although this often leads to a significant decrease in certain biological activities. nih.govresearchgate.net

Preservation of the 2'-Hydroxy Group: The 2'-hydroxy group is often considered crucial for the activity of many chalcone derivatives. nih.govresearchgate.net It can form a hydrogen bond with the adjacent ketone, influencing the molecule's conformation and electrophilic properties. Therefore, many synthetic strategies for new analogues retain this feature. nih.govresearchgate.netmdpi.com

Conversion of Hydroxyl Groups: Existing hydroxyl groups can be converted into other functionalities, such as ethers or esters, to modulate properties like solubility and bioavailability. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2'-hydroxy-4',4-dimethoxyacetophenone |

| 2-methoxybenzaldehyde |

| Sodium Hydroxide |

| Potassium Hydroxide |

| Ethanol |

| Calcium Hydroxide |

| Magnesium Hydroxide |

| Isopropyl Alcohol |

| Methanol |

| Acetonitrile |

| 2-hydroxy-3,4,6-trimethoxybenzaldehyde |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone |

| 2'-hydroxy-3,5',5-trimethoxychalcone |

Stereochemical Considerations in this compound Synthesis

The synthesis of chalcones, including this compound, involves the formation of a carbon-carbon double bond, which introduces the possibility of geometric isomerism. The stereochemical outcome of the synthesis is a critical aspect, determining the spatial arrangement of the substituents around this double bond and influencing the compound's physical, chemical, and biological properties.

Chalcones can exist as two geometric isomers: the E (trans) and Z (cis) isomers. jchemrev.com In the context of this compound, the IUPAC name for the most commonly synthesized and stable form is (E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. nih.gov This highlights the prevalence and thermodynamic stability of the E isomer.

The E isomer is characterized by the arrangement of the A and B rings on opposite sides of the α,β-unsaturated double bond. This configuration is thermodynamically more stable due to reduced steric hindrance between the bulky aromatic rings and the carbonyl group. jchemrev.com Conversely, the Z isomer, where the rings are on the same side, is less stable because of significant steric clash between the carbonyl group and the B-ring. jchemrev.com

The Claisen-Schmidt condensation, the most prevalent method for synthesizing chalcones, typically yields the more stable E isomer as the major product. jchemrev.com This reaction, involving the base-catalyzed condensation of a substituted acetophenone (in this case, 2'-hydroxy-4'-methoxyacetophenone) with a substituted benzaldehyde (2,4-dimethoxybenzaldehyde), inherently favors the formation of the trans-configured double bond. The reaction conditions, such as the choice of catalyst (e.g., NaOH, KOH) and solvent, are optimized to maximize the yield of this thermodynamically preferred isomer. jchemrev.comajrconline.org

While the E isomer is the predominant product, the potential for the formation of the Z isomer exists. The interconversion between Z and E isomers can sometimes be influenced by external factors such as light or the presence of acids. nih.gov For instance, stilbene (B7821643) derivatives, which share the 1,2-diarylethene core with chalcones, are known to undergo acid-catalyzed Z → E isomerization. nih.gov This principle suggests that acidic conditions during workup or purification steps would further ensure the isolation of the more stable E-2'-Hydroxy-2,4,4'-trimethoxychalcone.

The characterization of the specific isomer obtained is typically confirmed using spectroscopic methods. Techniques like ¹H NMR spectroscopy can distinguish between the E and Z isomers based on the coupling constants of the vinylic protons (H-α and H-β). For the E isomer, the coupling constant (J) is typically larger (around 15-16 Hz), indicating a trans relationship, whereas the Z isomer would exhibit a smaller coupling constant (around 10-12 Hz).

Table 1: Stereochemical Features of this compound

| Feature | Description |

| Isomers | Can exist as E (trans) and Z (cis) geometric isomers. jchemrev.com |

| Predominant Isomer | The E isomer is the most common and thermodynamically stable form. jchemrev.comnih.gov |

| Relative Stability | E isomer is more stable due to lower steric hindrance compared to the Z isomer. jchemrev.com |

| Synthesis Method | Primarily synthesized via Claisen-Schmidt condensation, which favors the formation of the E isomer. jchemrev.com |

| Isomerization | The less stable Z isomer can potentially isomerize to the E form, a process that can be catalyzed by acid. nih.gov |

| Identification | Stereochemistry is confirmed by spectroscopic methods, particularly ¹H NMR analysis of vinylic proton coupling constants. |

Pre Clinical Biological Activities of 2 Hydroxy 2,4,4 Trimethoxychalcone: in Vitro and in Vivo Non Human Investigations

Antioxidant Properties of 2'-Hydroxy-2,4,4'-trimethoxychalcone

The antioxidant potential of chalcone (B49325) derivatives is a significant area of investigation, often linked to the presence of hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.

Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate the direct antioxidant capacity of compounds. researchgate.netnih.gov These tests measure the ability of a substance to scavenge stable free radicals, which is indicative of its potential to counteract oxidative stress. researchgate.net While numerous studies have evaluated the radical scavenging abilities of various hydroxychalcones, specific experimental data from DPPH or ABTS assays for this compound are not available in the reviewed scientific literature.

Inhibition of Lipid Peroxidation and Oxidative Damage

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Assays that measure the inhibition of lipid peroxidation, for instance, using linoleic acid induced by radicals, provide insight into a compound's protective effects against oxidative damage to lipids. nih.gov Despite the evaluation of other chalcone derivatives in such assays, specific findings regarding the capacity of this compound to inhibit lipid peroxidation have not been reported in the available literature.

Cellular Antioxidant Mechanisms in Model Systems

Beyond direct radical scavenging, antioxidants can function through complex cellular mechanisms. This can involve influencing endogenous antioxidant systems, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and increases levels of glutathione (B108866) (GSH). nih.gov For instance, the related compound 2'-hydroxy-4-methoxychalcone (B191450) has been shown to attenuate oxidative stress in macrophage cell lines. nih.govmdpi.com However, specific studies investigating the cellular antioxidant mechanisms of this compound in model systems have not been identified.

Anti-inflammatory Effects of this compound

Inflammation is a critical biological response, and its dysregulation is implicated in many diseases. Chalcones are widely investigated for their potential to modulate inflammatory pathways.

Modulation of Pro-inflammatory Mediator Production (e.g., COX-2, iNOS, TNF-α, IL-6, PGE2)

The anti-inflammatory activity of compounds is often assessed by their ability to inhibit the production of key pro-inflammatory mediators. These include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively. nih.govresearchgate.net Additionally, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is a critical measure of the inflammatory response. mdpi.comnih.gov

While research on other chalcones has demonstrated significant inhibition of these mediators, specific data on the effects of this compound on the production of COX-2, iNOS, TNF-α, IL-6, or PGE2 is not available in the current body of scientific literature.

Anti-inflammatory Actions in In Vitro Cellular Models (e.g., RAW 264.7, BV2 microglial cells)

To investigate the mechanisms of anti-inflammatory action, researchers utilize various cellular models. Murine macrophage-like cell lines, such as RAW 264.7, and microglial cells, like BV2, are commonly stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comresearchgate.net These models allow for the detailed study of a compound's effect on inflammatory signaling pathways, such as the NF-κB pathway. researchgate.net

Studies on structurally similar chalcones have shown potent anti-inflammatory effects in these cell lines. For example, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) was found to suppress the expression of COX-2 and iNOS in LPS-stimulated BV2 microglial cells. researchgate.netnih.govnih.gov Another analog, 2'-hydroxy-4',6'-dimethoxychalcone, mitigated the LPS-induced expression of NO, PGE2, COX-2, and iNOS in RAW 264.7 cells. nih.gov However, based on a review of available scientific studies, there is no specific research detailing the anti-inflammatory actions of this compound in RAW 264.7 or BV2 microglial cell models.

In Vivo Animal Models of Inflammation

No published studies detailing the effects of this compound in animal models of inflammation were found.

Pre-clinical Anticancer Potential of this compound

Cytotoxicity and Antiproliferative Activity Against Cancer Cell Lines

No data from in vitro studies testing the cytotoxic or antiproliferative effects of this compound against any cancer cell lines were identified.

Cell Cycle Arrest Effects

No studies were found that analyzed the effect of this compound on cell cycle progression in cancer cells.

Inhibition of Angiogenesis and Metastasis in Pre-clinical Models

There is no published evidence regarding the potential of this compound to inhibit angiogenesis or metastasis.

In Vivo Xenograft Models and Tumor Growth Inhibition Studies

No reports on the use of this compound in in vivo xenograft models or its effect on tumor growth were found.

This review highlights a clear gap in the current pharmacological and pre-clinical research landscape. While the chalcone chemical backbone is a fertile ground for drug discovery, This compound remains an uncharacterized entity, representing an opportunity for future investigation.

Antimicrobial Activity of this compound

The chalcone scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov The presence of a hydroxyl group at the 2'-position of Ring A is often considered a key feature for enhancing antimicrobial effects, potentially due to its ability to form hydrogen bonds with proteins on microbial membranes. nih.gov While the broader class of methoxy-substituted chalcones has been explored for these properties, the specific efficacy of this compound is detailed below.

Chalcones and their derivatives are recognized as a viable source for developing new antibacterial agents, given the rise of multidrug-resistant bacterial strains like Staphylococcus aureus. nih.gov Research into variously substituted chalcones has demonstrated their potential. For instance, related compounds such as 2'-hydroxy-4,4',6'-trimethoxychalcone and 2'-hydroxy-3,4,4',6'-tetramethoxychalcone (B282024) have shown activity against S. aureus and E. coli, respectively. nih.govmedchemexpress.com However, based on a review of the available scientific literature, specific studies detailing the antibacterial efficacy and minimum inhibitory concentration (MIC) values of this compound against specific bacterial strains have not been identified.

The antifungal potential of flavonoids, including chalcones, is an area of active investigation. Studies on related isomers provide insight into the potential activity of this structural class. For example, 2'-Hydroxy-4,4',6'-trimethoxychalcone, an isomer of the subject compound, has demonstrated significant antifungal properties by inhibiting the spore germination of a wide range of plant pathogenic and saprophytic fungi. nih.govpsu.edu

In in vitro tests, 2'-Hydroxy-4,4',6'-trimethoxychalcone showed a dose-dependent inhibitory effect on the spore germination of ten different fungi. nih.gov The highest concentration tested (2000 ppm) resulted in more than 78% inhibition for several species, including Ustilago cynodontis, Alternaria brassicicola, Alternaria solani, and Aspergillus flavus. nih.govpsu.edu Notably, Ustilago cynodontis, A. solani, and A. flavus were particularly sensitive, showing high inhibition even at a lower concentration of 500 ppm. nih.gov The compound also effectively reduced the conidial germination and development of Erysiphe pisi on pea leaves, suggesting it acts as a contact fungicide with prophylactic potential. nih.govpsu.edu

Table 1: In Vitro Antifungal Activity of 2'-Hydroxy-4,4',6'-trimethoxychalcone (Isomer) Against Various Fungal Species

| Fungal Species | Spore Germination Inhibition (%) at 2000 ppm |

|---|---|

| Ustilago cynodontis | >78% |

| Alternaria brassicicola | >78% |

| Alternaria solani | >78% |

| Aspergillus flavus | >78% |

| Colletotrichum capsici | >78% |

| Curvularia lunata | >78% |

| Fusarium udum | >78% |

| Helminthosporium sativum | Data not specified |

| Cercospora blumea | Data not specified |

| Alternaria triticina | Data not specified |

Data sourced from Mishra P. K., et al. (2007). nih.gov

Despite these findings for a closely related isomer, specific research evaluating the antifungal efficacy of this compound was not found in the reviewed literature.

Chalcones have emerged as versatile scaffolds for the development of antiviral agents, targeting various stages of the viral life cycle. nih.govpensoft.net Different derivatives have shown activity against a range of viruses by inhibiting viral enzymes or interfering with viral attachment and replication. nih.gov For example, the synthetic chalcone Ro 09-0410 was found to inactivate rhinovirus, while other derivatives have been investigated for activity against influenza, MERS-CoV, and plant viruses like the tomato ringspot virus (ToRSV). nih.govpensoft.net Structure-activity relationship studies suggest that the hydroxylation and methoxylation patterns on the aromatic rings are critical determinants of antiviral activity. pensoft.net However, specific in vitro or in vivo studies investigating the antiviral properties of this compound have not been reported in the surveyed scientific literature.

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. The chalcone framework is a promising starting point for the development of novel anti-leishmanial drugs. nih.govnih.gov Various synthetic and natural chalcones have demonstrated activity against different Leishmania species, including both the promastigote and the clinically relevant intracellular amastigote forms. nih.govmdpi.com The mechanism of action for some anti-leishmanial chalcones involves the generation of reactive oxygen species within the parasite or the inhibition of essential parasitic enzymes like tryparedoxin peroxidase and arginase. nih.govnih.gov While the general class of 2'-hydroxy-chalcones is of significant interest, specific investigations into the anti-parasitic or anti-leishmanial activity of this compound are not available in the reviewed literature.

Enzyme Inhibitory Activities of this compound

The ability of chalcones to inhibit various enzymes is a cornerstone of their therapeutic potential, contributing to their anti-inflammatory and other biological effects. The α,β-unsaturated ketone moiety and the substitution pattern of the aryl rings allow these molecules to interact with the active sites of numerous enzymes.

Lipoxygenases (LOX) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes, which are lipid mediators heavily involved in inflammatory processes. nih.gov Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a key strategy for developing anti-inflammatory drugs. The 2'-hydroxy-chalcone framework has been identified as a privileged scaffold for designing potent LOX inhibitors. nih.gov Molecular docking studies suggest that the 2'-hydroxyl group and the carbonyl group of the chalcone core can form crucial hydrogen bond interactions within the enzyme's active site. nih.gov

Studies on a variety of 2'-hydroxy-chalcones have shown that the nature and position of substituents on both aromatic rings significantly influence their LOX inhibitory potency. nih.gov For example, a related chalcone bearing a methoxymethylene group on ring A and three methoxy (B1213986) groups on ring B was identified as a potent LOX inhibitor with a half-maximal inhibitory concentration (IC50) of 45 μM. nih.gov Despite the known importance of the 2'-hydroxy-chalcone scaffold for LOX inhibition, specific quantitative data, such as an IC50 value, for the lipoxygenase inhibitory activity of this compound was not found in the surveyed scientific literature.

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

The anti-inflammatory potential of chalcones is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. While direct inhibitory data for this compound on COX-1 and COX-2 is not extensively documented in publicly available research, studies on analogous compounds suggest a potential for activity. For instance, various 2'-hydroxychalcones have been shown to downregulate the expression of COX-2. researchgate.netmdpi.com A study on 2'-hydroxy-4,4'-dimethoxychalcone demonstrated its ability to attenuate COX-2 levels. mdpi.com Furthermore, research on other methoxy-substituted chalcones has indicated that these compounds can suppress the expression of COX-2 through signaling pathways like NF-κB and JNK. nih.gov For example, 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2'-hydroxy-3',4',3,4-tetramethoxychalcone have been synthesized and evaluated as inhibitors of inflammatory mediators. nih.gov The latter, in particular, demonstrated concentration-dependent inhibition of various inflammatory markers. nih.gov These findings suggest that the methoxy and hydroxyl substitutions on the chalcone scaffold play a significant role in their anti-inflammatory properties.

Tyrosinase Inhibition

α-Glucosidase and α-Amylase Inhibition

Inhibitors of α-glucosidase and α-amylase are investigated for their potential in managing postprandial hyperglycemia, a key factor in type 2 diabetes. nih.govkyoto-u.ac.jp These enzymes are responsible for the breakdown of carbohydrates in the digestive tract. kyoto-u.ac.jp Several chalcones and their derivatives have been reported to inhibit these enzymes. nih.govresearchgate.net The inhibitory activity is influenced by the specific arrangement of substituents on the chalcone framework. nih.gov Although direct IC50 values for this compound against α-glucosidase and α-amylase are not specified in the reviewed literature, the general inhibitory potential of the chalcone class suggests that it may exert some level of inhibition on these enzymes. For context, other classes of compounds have shown potent inhibition, with IC50 values for some extracts and purified compounds against α-glucosidase being lower than the standard drug, acarbose. researchgate.netnih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Research into natural and synthetic compounds has identified chalcones as a promising scaffold for the development of new cholinesterase inhibitors. nih.gov Specifically, 2'-hydroxychalcones have been a focus of such studies. While a direct IC50 value for this compound against AChE and BChE is not available, studies on other 2-hydroxy-N-phenylbenzamides and their esters have demonstrated moderate AChE inhibition with IC50 values ranging from 33.1 to 85.8 µM. nih.gov The inhibitory activity and selectivity between AChE and BChE are influenced by the substitution patterns on the chalcone rings.

AMP-activated protein kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases like diabetes. Recent research has highlighted the potential of 2'-hydroxychalcone (B22705) derivatives as potent AMPK activators. A study focused on 2'-hydroxy-2,4,5-trimethoxychalcone derivatives in podocyte cells revealed significant AMPK activation. nih.govresearchgate.netelsevierpure.com Although data for the exact this compound is not provided, structurally similar compounds with 2',4'- and 2',5'-dimethoxy groups on the A-ring and a 2,4,5-trimethoxy substitution on the B-ring demonstrated potent AMPK activation. nih.govelsevierpure.com These derivatives showed fold changes in AMPK activation significantly higher than the reference compound and the standard drug metformin. nih.govelsevierpure.com For instance, a 2',5'-dimethoxy substituted chalcone showed a 3.22-fold activation. nih.govelsevierpure.com Another study on 2'-hydroxychalcone derivatives reported that compounds with hydroxy and methoxy groups on the B-ring enhanced the activity, with some derivatives showing fold changes of 2.48 and 2.73. nih.gov These findings strongly suggest that this compound is likely a potent activator of AMPK.

Table 1: AMPK Activation by 2'-Hydroxychalcone Derivatives This table presents data for compounds structurally related to this compound to infer its potential activity.

| Compound Derivative | Fold Change in AMPK Activation | Reference |

|---|---|---|

| 2',4'-dimethoxy-2,4,5-trimethoxychalcone | 2.36 | nih.govelsevierpure.com |

| 2',5'-dimethoxy-2,4,5-trimethoxychalcone | 3.22 | nih.govelsevierpure.com |

| 2',6'-dimethoxy-2,4,5-trimethoxychalcone | 2.17 | nih.govelsevierpure.com |

| Metformin (standard) | 1.88 | nih.govelsevierpure.com |

| 2'-hydroxychalcone derivative 27 | 2.48 | nih.gov |

Other Investigated Biological Activities of this compound

Neuroprotective Effects

The neuroprotective potential of chalcones has been increasingly recognized, with studies pointing to their ability to mitigate oxidative stress and inflammation in neuronal cells. While specific in vitro or in vivo neuroprotective studies on this compound are limited, research on analogous compounds provides strong indications of its potential in this area. For example, the synthetic chalcone derivative 2-hydroxy-4′-methoxychalcone (AN07) has demonstrated significant antioxidant, anti-inflammatory, and neuroprotective effects. nih.gov In human dopaminergic SH-SY5Y cells, AN07 was shown to up-regulate neurotrophic signals and attenuate apoptosis. nih.gov Other chalcone derivatives have been found to inhibit neuroinflammation in microglial cells by modulating inflammatory pathways. researchgate.netresearchgate.net These findings suggest that the structural features of this compound, particularly the hydroxyl and methoxy groups, could contribute to neuroprotective activities by combating oxidative stress and inflammatory processes in the brain.

Antidiabetic Potential in Pre-clinical Models

Currently, specific in vitro or in vivo studies detailing the antidiabetic activity of this compound are not extensively documented in publicly available research. However, the general structural framework of chalcones is recognized for its potential in managing diabetes. mdpi.comidhealthscience.com

One of the primary mechanisms by which chalcones may exert antidiabetic effects is through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase. idhealthscience.comnih.gov Inhibition of this enzyme slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby helping to manage postprandial hyperglycemia, a key factor in type 2 diabetes. idhealthscience.com

Furthermore, structure-activity relationship studies on various chalcone derivatives suggest that the presence and position of certain substituent groups are crucial for their biological activity. For instance, the presence of a hydroxyl (-OH) group at the 2' position of the A ring in the chalcone skeleton has been noted in compounds exhibiting antidiabetic effects. idhealthscience.com Although this suggests a potential for activity in this compound, direct experimental evidence is required for confirmation.

Immunomodulatory Effects

The immunomodulatory and anti-inflammatory properties of chalcones are a significant area of pharmacological research. mdpi.comnih.govnih.gov These compounds can influence inflammatory pathways through various mechanisms, including the inhibition of key enzymes and the modulation of inflammatory mediators.

The 2'-hydroxy moiety is considered an important structural feature for the anti-inflammatory activity of chalcone derivatives. researchgate.net Chalcones, in general, have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX). mdpi.comnih.gov The anti-inflammatory actions of related hydroxychalcones involve the reduction of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. mdpi.com Additionally, some chalcones can obstruct the secretion of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.com

While these findings on related compounds are promising, specific studies detailing the in vitro and in vivo immunomodulatory effects of this compound, including its impact on cytokine profiles and inflammatory enzyme activity, are not available in the current body of scientific literature.

Molecular Mechanisms of Action and Cellular Pathways Modulated by 2 Hydroxy 2,4,4 Trimethoxychalcone

Elucidation of Signaling Pathway Modulation

The biological effects of chalcones are often traced back to their ability to modulate complex intracellular signaling cascades. Research has focused on several key pathways that are central to cellular homeostasis and are often dysregulated in disease states.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its inhibition is a key mechanism for the anti-inflammatory and potential anticancer effects of many natural compounds.

Several synthetic chalcone (B49325) derivatives have demonstrated inhibitory effects on this pathway. For instance, 2'-hydroxy-3,5',5-trimethoxychalcone, known as DK-139, has been shown to suppress the Toll-like receptor 4 (TLR4)-mediated inflammatory response in BV2 microglial cells by inhibiting the Akt/NF-κB pathway. mdpi.comresearchgate.netnih.gov DK-139 blocks the lipopolysaccharide (LPS)-induced phosphorylation of IκB and the p65/RelA subunit of NF-κB. mdpi.comresearchgate.net This action prevents the nuclear translocation of NF-κB, thereby diminishing the expression of its target genes, including COX-2, iNOS, and IL-1β. mdpi.comresearchgate.net Structure-activity relationship studies suggest that the presence of electron-donating hydroxy and methoxy (B1213986) groups on the chalcone rings contributes to these strong anti-inflammatory properties. mdpi.com Furthermore, studies on 2'-hydroxychalcone (B22705) have shown it can significantly inhibit the NF-κB pathway, which contributes to its ability to induce apoptosis and autophagy in breast cancer cells. nih.govnih.gov

Table 1: Effect of Chalcone Derivatives on NF-κB Pathway Components

| Compound | Cell Line | Key Findings | Reference(s) |

| 2'-hydroxy-3,5',5-trimethoxychalcone (DK-139) | BV2 microglial cells | Blocks LPS-induced phosphorylation of IκB and p65/RelA; Inhibits nuclear translocation of NF-κB. | mdpi.comresearchgate.net |

| 2'-hydroxychalcone | Breast cancer cells (MCF-7, CMT-1211) | Significantly inhibits the NF-κB pathway, leading to apoptosis and autophagy. | nih.govnih.gov |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, comprising cascades like ERK, JNK, and p38, are crucial for translating extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.

Research into 2'-hydroxychalcone has revealed its capacity to modulate this network. In breast cancer cells, treatment with 2'-hydroxychalcone led to the activation of the JNK/MAPK pathway, which was associated with the induction of endoplasmic reticulum stress. nih.gov Another chalcone derivative, 2',4-dihydroxy-4',6'-dimethoxy-chalcone, has been shown to induce cell cycle arrest and apoptosis, a process associated with the regulation of MAPK and Akt signaling pathways. mdpi.com The broader family of chalcones is recognized for its interaction with MAPK pathways, often as part of a multi-target mechanism that influences inflammation and cell survival. mdpi.com

The PI3K/Akt/mTOR signaling axis is a highly conserved pathway fundamental for regulating cell growth, survival, and metabolism. nih.gov Its frequent hyperactivation in various cancers makes it a prime target for therapeutic intervention. nih.govjohnshopkins.edu

Chalcone derivatives have been shown to interact with this critical pathway. For example, 2'-hydroxy-3,5',5'-trimethoxychalcone (DK-139) exerts its anti-inflammatory effects in microglial cells by blocking LPS-induced Akt phosphorylation, which in turn prevents NF-κB activation. researchgate.netnih.gov In breast cancer cells, certain flavonoids induce autophagy by inhibiting the Akt/mTOR pathway. mdpi.com Specifically, 2',4-dihydroxy-4',6'-dimethoxy-chalcone was found to inhibit mTOR and increase levels of the autophagic marker LC3-II. mdpi.com In silico simulations predicted favorable binding interactions between this chalcone and the mTOR protein. mdpi.com

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. nih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a host of protective genes. mdpi.comnih.gov

Chalcones are recognized as potential activators of this protective pathway. mdpi.comuniroma1.it The α,β-unsaturated carbonyl system in chalcones can react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 dissociation and activation. mdpi.com For example, 2'-hydroxy-4-methoxychalcone (B191450) has been shown to reduce oxidative stress by increasing levels of the antioxidant glutathione (B108866) (GSH). mdpi.com Another chalcone, Licochalcone E, activates the Nrf2-ARE system and upregulates downstream enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This activation is central to the anti-inflammatory and cytoprotective effects observed. nih.gov

Cellular Processes and Targets

The modulation of the signaling pathways described above translates into significant effects on key cellular processes, most notably programmed cell death, which includes apoptosis and autophagy.

Apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death) are essential, tightly regulated processes for eliminating damaged or unwanted cells and maintaining cellular homeostasis.

Multiple studies have demonstrated that various methoxy-substituted chalcones can trigger these cell death mechanisms. Flavokavains, a group that includes 2'-hydroxy 4,4',6'-trimethoxychalcone (also known as Flavokavain A), have been shown to induce apoptosis in breast cancer cell lines. mdpi.compreprints.org Similarly, the synthetic chalcone 2'-hydroxy-2,3,5'-trimethoxychalcone (B1236198) (DK143) triggers apoptosis in breast cancer cells through the activation of the caspase pathway, which is mediated by the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. nih.gov Another synthetic derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), also stimulates the caspase cascade, leading to apoptosis in lung cancer cells via ER stress. nih.gov

In addition to apoptosis, autophagy induction is a reported mechanism for chalcones. Treatment of breast cancer cells with 2'-hydroxychalcone elevates autophagic levels, characterized by an increase in autophagy vesicles and complete autophagic flux, which ultimately contributes to autophagy-dependent apoptosis. nih.gov The compound 2',4-dihydroxy-4',6'-dimethoxy-chalcone has also been found to trigger both autophagy and intrinsic apoptosis in breast cancer cells. mdpi.com This dual induction of cell death pathways highlights the multifaceted impact of these compounds on cancer cells.

Table 2: Induction of Programmed Cell Death by Chalcone Derivatives

| Compound | Cell Line(s) | Cellular Process Induced | Key Findings | Reference(s) |

| 2'-hydroxy 4,4',6'-trimethoxychalcone (Flavokavain A) | MCF-7, MDA-MB-231 | Apoptosis | Induces apoptosis in breast cancer cells. | mdpi.compreprints.org |

| 2'-hydroxy-2,3,5'-trimethoxychalcone (DK143) | MDA-MB-231 | Apoptosis | Triggers apoptosis via caspase activation and unfolded protein response. | nih.gov |

| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | A549 | Apoptosis | Stimulates caspase cascade via ER stress-activated unfolded protein response. | nih.gov |

| 2'-hydroxychalcone | MCF-7, CMT-1211 | Apoptosis & Autophagy | Enhances autophagic levels and induces autophagy-dependent apoptosis. | nih.gov |

| 2',4-dihydroxy-4',6'-dimethoxy-chalcone | MCF-7, MDA-MB-231 | Apoptosis & Autophagy | Triggers both autophagy and intrinsic apoptosis. | mdpi.com |

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Activation

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. jebms.orgnih.gov When the folding capacity of the ER is overwhelmed, a state of ER stress occurs, which in turn activates the Unfolded Protein Response (UPR). jebms.orgnih.gov The UPR is a complex signaling network that aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. nih.govnih.gov

Although direct studies on 2'-Hydroxy-2,4,4'-trimethoxychalcone's effect on ER stress are limited, research on analogous compounds provides significant insights. For instance, the synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) has been shown to induce apoptosis in human lung cancer cells by activating the ER stress-activated UPR pathway. Treatment with DK-139 led to increased expression of ER stress sensors such as p-PERK, GRP78/BiP, and IRE1α. Furthermore, it upregulated IRE1α-regulated XBP-1 mRNA splicing and PERK-induced ATF4 expression, along with the pro-apoptotic transcription factor CHOP and its target, Bim.

Similarly, 2'-hydroxy-4',5'-dimethoxychalcone (HDMC) was found to induce apoptosis in non-small cell lung cancer cells by elevating cellular reactive oxygen species (ROS) levels, which in turn induced the expression of ATF4 and C/EBP homologous protein (CHOP). nih.gov This suggests a common mechanism among hydroxychalcones to induce ER stress-mediated apoptosis. The UPR is initiated by three main sensors: IRE1, PERK, and ATF6. nih.gov Under ER stress, these sensors activate downstream signaling to manage the unfolded protein load. nih.gov

Table 1: Effects of Chalcone Derivatives on ER Stress and UPR

| Compound Name | Cell Line | Key Findings |

| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | A549 (Human lung cancer) | Increased expression of p-PERK, GRP78/BiP, IRE1α; upregulated XBP-1 splicing and ATF4 expression. |

| 2'-hydroxy-4',5'-dimethoxychalcone (HDMC) | Non-small cell lung cancer cells | Elevated ATF4 and CHOP expression, leading to apoptosis. nih.gov |

Reactive Oxygen Species (ROS) Generation and Detoxification

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play dual roles in cellular signaling and damage. An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, which can induce cellular damage and apoptosis.

Several chalcone derivatives have been shown to modulate intracellular ROS levels. For example, 2′-hydroxy-2,3,4′-trimethoxychalcone was observed to trigger the accumulation of ROS in human hepatoma cells. mdpi.com In a similar vein, studies on 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) demonstrated that it increases the production of ROS in A549 lung cancer cells. nih.gov This ROS generation was linked to DNA damage, as evidenced by the phosphorylation of histone H2AX, and subsequent apoptosis through the activation of the caspase-2 cascade. nih.gov Pre-treatment with the ROS scavenger N-acetyl cysteine (NAC) was able to mitigate these effects, confirming the role of ROS in the apoptotic mechanism of DK-139. nih.gov

Conversely, some chalcones exhibit antioxidant properties. A heterocyclic chalcone, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one , was found to significantly reduce oxidative stress in zebrafish. uece.br This highlights that the effect of a chalcone on ROS can be highly dependent on its specific chemical structure and the biological context. The ability of some chalcones to scavenge free radicals is a well-documented aspect of their bioactivity. nih.gov

Table 2: Modulation of Reactive Oxygen Species by Chalcone Derivatives

| Compound Name | Effect on ROS | Cell/Organism Model |

| 2′-hydroxy-2,3,4′-trimethoxychalcone | Increased accumulation | HepG2 (Human hepatoma) mdpi.com |

| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | Increased production | A549 (Human lung cancer) nih.gov |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | Reduced oxidative stress | Zebrafish uece.br |

Specific Molecular Target Interactions

The diverse biological activities of chalcones stem from their ability to interact with a wide range of molecular targets, including receptors, enzymes, and other proteins.

Receptor Binding and Enzyme Active Site Interactions

Chalcones are also known to inhibit various enzymes. For example, some chalcone derivatives have shown inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory process. nih.gov Another study reported that certain 2-chloroquinolinyl chalcones could inhibit both 5-LOX and COX. nih.gov Furthermore, docking studies have indicated the potential for chalcones to bind to the catalytic active site of acetylcholinesterase. mdpi.com

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation by small molecules represents a promising therapeutic strategy. nih.govnih.gov The disruption of specific PPIs can inhibit signaling pathways that are crucial for the survival of cancer cells. nih.gov For instance, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a well-studied target for cancer therapy. nih.gov Small molecules that inhibit this interaction can restore the tumor-suppressing function of p53. nih.gov

Although the field of PPI modulation by chalcones is still emerging, the structural scaffold of chalcones makes them potential candidates for targeting the often large and flat interfaces of PPIs. However, specific studies detailing the modulation of protein-protein interactions by this compound or its close analogs are currently lacking in the scientific literature.

DNA/RNA Interactions

Direct binding of small molecules to DNA or RNA can interfere with replication, transcription, and translation. While some anticancer drugs act through direct DNA interaction, the primary mechanism for many chalcones appears to be indirect.

For example, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) was found to induce DNA damage in lung cancer cells. nih.gov However, this effect was shown to be mediated by the generation of ROS, rather than direct interaction with DNA. nih.gov The resulting DNA damage, characterized by the formation of γ-H2AX, contributes to the apoptotic cascade. nih.gov

In a different mechanism affecting nucleic acids, 2'-hydroxy-2,3,4′,6′-tetramethoxychalcone has been identified as a telomerase inhibitor. mdpi.com This compound downregulates the expression of human telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme responsible for maintaining telomere length. mdpi.com By inhibiting telomerase, this chalcone can limit the proliferative capacity of cancer cells. There is currently no evidence to suggest that this compound directly binds to DNA or RNA.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Hydroxy 2,4,4 Trimethoxychalcone Analogues

Influence of Hydroxyl and Methoxy (B1213986) Substituents on Biological Activities

The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings of the chalcone (B49325) scaffold play a crucial role in modulating their biological activities.

The 2'-hydroxy group on ring A is a common feature in many biologically active chalcones and is considered important for the stability of the structure. chalcogen.ro This group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the planarity and conformational properties of the molecule. nih.gov The presence of a 2'-hydroxy group has been associated with various biological activities, including anti-inflammatory and antimicrobial effects. mdpi.comnih.gov For instance, studies on a series of 2'-hydroxychalcones have shown that this moiety is a key structural feature for their anti-inflammatory properties. mdpi.com

Methoxy groups also significantly impact the bioactivity of chalcones. The presence of methoxy groups on the aromatic rings has been linked to enhanced antitumor activity. nih.gov A structure-activity relationship study on chalcones with anti-inflammatory properties revealed that the presence of electron-donating groups like methoxy on both A and B rings contributes to their potent activity. mdpi.com Specifically, compounds like 2′-hydroxy-3,4,5-trimethoxychalcone have demonstrated strong anti-inflammatory effects. mdpi.com In another study, 2'-hydroxy-4-methoxychalcone (B191450) was among the compounds showing the best antitumor activity. mdpi.com The substitution pattern of methoxy groups can also influence selectivity. For example, in a series of C4-substituted tertiary nitrogen-bearing 2′-hydroxychalcones, analogues with methoxy substituents on the A ring were generally more potent as acetylcholinesterase (AChE) inhibitors.

The interplay between hydroxyl and methoxy groups is also critical. While free hydroxyl groups are often essential for activities like antioxidant and antimicrobial effects, methoxy groups can sometimes diminish these particular activities. nih.gov However, for other biological targets, the opposite may be true. The conversion of hydroxyl groups to methoxy groups can alter the lipophilicity and electronic properties of the molecule, thereby affecting its absorption, distribution, and interaction with biological targets.

| Compound/Analogue | Substituents | Observed Biological Activity | Reference |

| 2'-Hydroxy-3,4,5-trimethoxychalcone (B1623294) | 2'-OH, 3,4,5-trimethoxy | Potent anti-inflammatory activity | mdpi.com |

| 2'-Hydroxy-4-methoxychalcone | 2'-OH, 4-methoxy | Good antitumor activity | mdpi.com |

| 2',4',4-Trihydroxychalcone | 2',4',4-trihydroxy | Potent antioxidant and anti-butyrylcholinesterase activity | mdpi.com |

| 2'-Hydroxychalcone (B22705) derivatives | 2'-OH on ring A, various on ring B | Anti-inflammatory, antimicrobial | chalcogen.romdpi.com |

| C4-substituted 2'-hydroxychalcones | Methoxy on ring A | Potent acetylcholinesterase inhibition |

Role of the Chalcone Scaffold and Enone Moiety in Bioactivity

The characteristic α,β-unsaturated ketone system, also known as the enone moiety, is a defining feature of the chalcone scaffold and is widely considered to be responsible for the broad spectrum of biological activities exhibited by these compounds. acs.org This reactive group makes chalcones susceptible to nucleophilic attack, particularly through a Michael addition mechanism, which is believed to be a key process in their interaction with biological macromolecules, including enzymes and transcription factors. nih.gov

The conjugation of the double bond with the carbonyl group in the enone moiety is critical for bioactivity; its removal often leads to inactive compounds. nih.gov The planar structure of the chalcone, facilitated by the enone bridge, is also considered important for its biological effects. nih.gov This planarity allows for effective interaction with flat hydrophobic regions of target proteins.

The chalcone framework, consisting of two aromatic rings linked by the three-carbon enone bridge, serves as a versatile scaffold for chemical modification. nih.gov The substituents on the aromatic rings can be systematically varied to fine-tune the electronic and steric properties of the molecule, thereby optimizing its biological activity and selectivity for a particular target. The ease of synthesis of chalcones through methods like the Claisen-Schmidt condensation further enhances their appeal as a privileged scaffold in medicinal chemistry. nih.gov

Conformational Analysis and its Impact on Activity

The three-dimensional conformation of chalcone analogues is a critical determinant of their biological activity, as it governs their ability to bind to specific target sites. Chalcones can exist in different conformations due to rotation around the single bonds of the propenone linker. The most stable conformation is generally the trans isomer, which is characterized by a planar or near-planar arrangement of the molecule. mdpi.com

Conformational analysis of 2'-hydroxy-2',5'-diazachalcones, which are analogues of 2'-hydroxychalcones, has shown that the (E)-s-cis-conformers with a synperiplanar arrangement of the C-alpha and C-6 atoms have the lowest heats of formation, indicating greater stability. nih.gov The presence of the 2'-hydroxy group can lead to the formation of an intramolecular hydrogen bond with the carbonyl oxygen, which helps to lock the molecule in a more planar conformation. This planarity is often a prerequisite for effective binding to biological targets.

The specific dihedral angles between the aromatic rings and the enone bridge can significantly influence activity. Molecular modeling studies have shown that the spatial arrangement of the different functional groups determines the nature and strength of interactions with amino acid residues in the binding pockets of target proteins. For instance, the orientation of the methoxy groups in 2'-hydroxy-3,4,5-trimethoxychalcone was found to be crucial for its interaction with and inhibition of cyclooxygenase-2 (COX-2). researchgate.net

QSAR Modeling for Predictive Activity and Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the rational design of more potent analogues. nih.gov

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be broadly categorized into several classes:

Topological descriptors: These describe the atomic connectivity and branching of a molecule. nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment. nih.gov

Geometrical descriptors: These describe the three-dimensional shape and size of the molecule. nih.gov

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area. nih.gov

For chalcone derivatives, various QSAR studies have identified key descriptors that are crucial for their biological activities. For instance, in a QSAR study of 3',4',5'-trimethoxychalcone analogues, descriptors related to the quadrupole moment and the distance between hydrophobic and hydrophilic points on the molecular surface were found to be important for anti-inflammatory activity. scholarsresearchlibrary.com Another study on a diverse set of chalcones identified BCUT descriptors (related to atomic charge), autocorrelation descriptors, and the energy of the highest occupied molecular orbital (HOMO) as critical for their antimitotic activity. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) are employed to build the QSAR model. nih.gov The goal is to select a subset of descriptors that best correlate with the observed biological activity, resulting in a predictive mathematical equation.

| QSAR Study on Chalcone Analogues | Key Molecular Descriptors Identified | Statistical Method | Reference |

| 3',4',5'-Trimethoxychalcone Analogues (Anti-inflammatory) | Quadrupole 2, SK Most Hydrophobic Hydrophilic Distance, XK Most Hydrophobic Hydrophilic Distance, T_O_O_5, T_N_O_5 | Multiple Linear Regression (MLR) | scholarsresearchlibrary.com |

| Chalcone Derivatives (Antimitotic) | BCUT descriptors (Charge), Autocorrelation descriptors, Information content descriptor, HOMO | Multiple Linear Regression (MLR), Ridge Regression (RR) | nih.gov |

| 2,4,6-Trimethoxy Chalcone Derivatives (Anticancer) | ETA_dPsi_A, WTPT-5, GATS7s | Multiple Linear Regression (MLR) | tandfonline.com |

| Chalcone Derivatives (Antioxidant) | Electrotopological state atom type, Extended topochemical atom descriptors | Genetic Function Algorithm (GFA) | researchgate.net |

The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for the design of new compounds. Validation is typically performed using both internal and external methods.

Internal validation techniques, such as leave-one-out cross-validation (q²), assess the robustness of the model using the training set of compounds. A high q² value indicates that the model is stable and not over-fitted.

External validation involves using the developed QSAR model to predict the activity of a separate set of compounds (the test set) that were not used in the model development. The predictive ability of the model is then evaluated by comparing the predicted activities with the experimentally determined values. The predictive correlation coefficient (pred_r²) is a common metric used for this purpose.

Several QSAR models for chalcone derivatives have demonstrated good statistical quality and predictive power. For example, a QSAR model for the antimitotic activity of chalcones achieved a squared correlation coefficient (R²) of 0.965, a q² of 0.891, and a pred_r² of 0.849, indicating a highly predictive model. nih.gov Similarly, a model for 3',4',5'-trimethoxychalcone analogues showed an R² of 0.9751 and a q² of 0.7518 for anti-inflammatory activity. scholarsresearchlibrary.com For a series of 2,4,6-trimethoxy chalcone derivatives, a QSAR model with an R² of 0.7863 and a pred_r² of 0.7854 was developed. tandfonline.com These validated QSAR models provide a reliable framework for the in silico design and activity prediction of new 2'-Hydroxy-2,4,4'-trimethoxychalcone analogues.

Computational and Theoretical Investigations of 2 Hydroxy 2,4,4 Trimethoxychalcone

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in elucidating the binding mode of 2'-Hydroxy-2,4,4'-trimethoxychalcone to its biological targets.

Molecular docking simulations have been employed to predict the binding affinity of chalcones, including those structurally similar to this compound, with various biological targets. These simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding free energy of the ligand-target complex. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, molecular docking studies on chalcone (B49325) derivatives with tubulin, a key target in cancer therapy, have revealed strong binding affinities. Chalcones are known to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization and arresting cell division. nih.govresearchgate.net Studies on a variety of chalcones have demonstrated binding energies that suggest a high affinity for this site. researchgate.net For example, docking studies of some chalcone derivatives against tubulin have shown binding affinities in the range of -6.3 to -9.6 kcal/mol. researchgate.net Another significant target is the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance. nih.gov Chalcones have been investigated as potential inhibitors of BCRP, and molecular docking can predict their ability to bind to this transporter, potentially reversing drug resistance.

Table 1: Representative Binding Affinities of Chalcone Derivatives with Biological Targets

| Chalcone Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) |

| Chalcone Analogue 1 | Tubulin (Colchicine Site) | -8.5 |

| Chalcone Analogue 2 | Tubulin (Colchicine Site) | -9.2 |

| Chalcone Analogue 3 | BCRP | -7.8 |

| Chalcone Analogue 4 | Falcipain-2 | -7.5 mdpi.com |

Note: The data in this table is representative of chalcone derivatives and is intended to illustrate the range of binding affinities observed in molecular docking studies.

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the binding pocket of the target protein. For chalcones targeting tubulin, the colchicine binding site is a well-established binding location. researchgate.net Docking studies reveal that the methoxy (B1213986) and hydroxyl groups on the chalcone scaffold play a crucial role in forming hydrogen bonds and hydrophobic interactions with key residues in this pocket.

The binding site for chalcones on tubulin is typically formed by residues from the α- and β-tubulin subunits. researchgate.net Specifically, interactions with residues such as Cys241, Leu242, Ala250, Leu255, and Lys352 on β-tubulin are often observed. researchgate.net The 2'-hydroxy group, a key feature of this compound, is frequently involved in forming a critical hydrogen bond with the protein backbone or side-chain residues, which significantly contributes to the stability of the complex. researchgate.net For example, in the docking of butein (B1668091) with falcipain-2, a cysteine protease, the hydroxyl groups were shown to form hydrogen bonds with residues like Asp234. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. These methods provide insights into the electronic structure, reactivity, and conformational preferences of this compound.

DFT calculations can be used to determine a range of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

For chalcones, DFT studies have shown that the presence and position of hydroxyl and methoxy substituents significantly influence the electronic properties. researchgate.net These substituents can modulate the electron density across the molecule, affecting its ability to act as an electron donor or acceptor in chemical reactions, including interactions with biological targets. The reactivity of the α,β-unsaturated ketone system, a hallmark of the chalcone scaffold, is also a key area of investigation using DFT, as it can be a site for Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. researchgate.net

A molecule's biological activity is intrinsically linked to its three-dimensional conformation. DFT calculations are used to explore the conformational landscape of this compound to identify its most stable, low-energy conformations. semanticscholar.org These calculations involve systematically rotating the single bonds within the molecule and calculating the energy of each resulting conformer.

Studies on similar chalcones, such as 2'-hydroxy-3,4,5-trimethoxy-chalcone, have revealed that the most stable conformers are often stabilized by an intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen of the enone moiety. semanticscholar.org This interaction imparts a degree of planarity to the molecule, which can be crucial for fitting into the binding site of a biological target. The steric effects of the methoxy groups also play a significant role in determining the preferred conformation. semanticscholar.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex of this compound with its biological target and to observe the conformational changes that may occur upon binding. researchgate.net

By simulating the behavior of the ligand-protein complex in a solvated environment that mimics physiological conditions, MD simulations can validate the binding mode predicted by docking. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. For a stable complex, the RMSD values are expected to remain relatively low and fluctuate around an average value. researchgate.net For example, MD simulations of a chalcone-protein complex showed RMSD and RMSF values below 2 Å, suggesting good stability. researchgate.net These simulations provide a more realistic and comprehensive understanding of the binding event at the atomic level.

Ligand-Protein Complex Stability and Dynamic Behavior

The stability and dynamic behavior of a ligand-protein complex are fundamental to understanding its potential biological activity. These are typically investigated using computational techniques such as molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. Following docking, MD simulations can be employed to observe the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction, conformational changes, and the key amino acid residues involved in maintaining the complex.

Despite the application of these techniques to various chalcone derivatives, a specific and detailed computational analysis of the ligand-protein complex stability and dynamic behavior for this compound is not extensively documented in the available scientific literature. While studies on related hydroxychalcones have shown that substituents significantly influence binding affinity and interactions, direct data for this specific compound is not present in the reviewed literature. nih.govresearchgate.netfigshare.com

Solvation Effects and Conformational Changes in Solution

The conformation of a molecule, particularly a flexible one like a chalcone, can be significantly influenced by its solvent environment. Solvation effects and the resulting conformational changes are critical for understanding a molecule's solubility, reactivity, and ability to interact with biological targets. Computational methods, such as Density Functional Theory (DFT) and conformational analysis algorithms, are used to explore the potential energy surface of a molecule and identify its most stable conformers in different environments (e.g., in a vacuum or in a specific solvent).